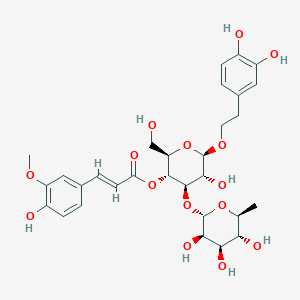

Leucosceptoside A

Description

Properties

Molecular Formula |

C30H38O15 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)19(34)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-18(33)20(12-15)40-2/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

ZMYQRHSOVRDQDL-CPPDSBOHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Phenylethanoid Glycoside Leucosceptoside A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucosceptoside A, a phenylethanoid glycoside, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the molecular signaling pathways through which this compound is understood to exert its therapeutic effects, supported by quantitative data and visual diagrams to facilitate comprehension and further research.

Discovery of this compound

This compound was first isolated and characterized in 1982 by a team of Japanese scientists led by T. Miyase. The discovery was the result of phytochemical investigations into the constituents of Leucosceptrum japonicum (Miq.) Kitamura et Murata, a plant belonging to the Lamiaceae family. The structure of this novel acyl glycoside was elucidated through a combination of chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. This seminal work laid the foundation for future research into the biological activities of this compound and other related phenylethanoid glycosides.

Natural Sources of this compound

This compound is a widely distributed natural compound found in a variety of plant species across numerous families. While it is particularly abundant in the Lamiaceae (mint) family, it has also been identified in the Scrophulariaceae, Verbenaceae, Oleaceae, and Acanthaceae families, among others. This wide distribution suggests a conserved biosynthetic pathway in the plant kingdom.

Table 1: Prominent Natural Sources of this compound

| Plant Family | Species | Plant Part |

| Lamiaceae | Leucosceptrum canum | Leaves |

| Clerodendrum bungei | Dried roots | |

| Phlomis umbrosa | Aerial parts | |

| Stachys macrantha | - | |

| Teucrium polium | Aerial parts | |

| Scrophulariaceae | Buddleja davidii | Flowers, Leaves |

| Verbascum thapsus | Leaves | |

| Verbenaceae | Callicarpa nudiflora | - |

| Lantana camara | Leaves | |

| Oleaceae | Olea europaea | Leaves |

| Acanthaceae | Acanthus ebracteatus | Aerial parts[1] |

| Bignoniaceae | Catalpa ovata | - |

| Plantaginaceae | Plantago major | Whole plant |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anti-hyperglycemic, and anti-hypertensive effects. The following table summarizes key quantitative data from various in vitro studies.

Table 2: Summary of In Vitro Biological Activities of this compound

| Activity | Assay | Target/Cell Line | IC50 / EC50 | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 9.0 µM | Han et al. |

| Antioxidant | DPPH Radical Scavenging | - | 18.43 µg/mL | Harput et al. |

| α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | - | Strong inhibitory capacity | - |

| Protein Kinase Cα (PKCα) Inhibition | Kinase Assay | PKCα | 19.0 µM | Zhou et al. |

| Angiotensin-Converting Enzyme (ACE) Inhibition | ACE Inhibition Assay | - | 423 µg/mL | - |

| Neuroprotection | MPP+-induced cell death | Rat mesencephalic neurons | Significant reduction at 4-16 µM | Li et al. |

Experimental Protocols

Isolation of this compound from Leucosceptrum canum

This protocol is a generalized procedure based on common phytochemical isolation techniques.

1. Extraction:

-

Air-dried and powdered leaves of Leucosceptrum canum are extracted with methanol (MeOH) at room temperature for 48 hours.

-

The extraction is repeated three times to ensure exhaustive extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The n-butanol fraction, which typically contains phenylethanoid glycosides, is collected and concentrated.

3. Column Chromatography:

-

The dried n-butanol fraction is subjected to column chromatography on a silica gel (70-230 mesh) column.

-

The column is eluted with a gradient solvent system, starting with CHCl₃ and gradually increasing the polarity with MeOH (e.g., CHCl₃-MeOH, 9:1 to 7:3).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH-H₂O, 8:2:0.2) and visualized under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Fractions with similar TLC profiles are pooled together.

4. Purification:

-

The pooled fractions containing this compound are further purified by repeated column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile and water with a gradient elution.

-

The purity of the isolated compound is confirmed by analytical HPLC.

5. Structure Elucidation:

-

The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

In Vitro α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose in the buffer.

-

In a 96-well plate, add 50 µL of the test compound or positive control solution to each well.

-

Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Protein Kinase Cα (PKCα) Inhibition Assay

Materials:

-

Recombinant human PKCα enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound (test compound)

-

Staurosporine (positive control)

-

ATP [γ-³²P]

-

Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and CaCl₂.

-

Add various concentrations of this compound or staurosporine to the reaction mixture.

-

Add the PKCα enzyme to the mixture and pre-incubate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP [γ-³²P].

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant properties of this compound may be attributed to its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Inhibition of PKCα and Downstream Signaling

This compound has been shown to inhibit Protein Kinase Cα (PKCα), a key enzyme in various cellular processes, including cell proliferation and inflammation. Inhibition of PKCα can lead to the modulation of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Inhibition of PKCα by this compound and its downstream effects.

Conclusion

This compound stands out as a promising natural compound with a wide array of therapeutic potentials. Its discovery has paved the way for extensive research into its natural sources and biological activities. The detailed protocols provided in this guide are intended to facilitate further investigation into its mechanisms of action and potential applications in drug development. The elucidation of its effects on key signaling pathways, such as NF-κB, Nrf2, and PKCα, offers a solid foundation for the rational design of novel therapies for inflammatory diseases, oxidative stress-related conditions, and other disorders. Continued research is essential to fully unlock the therapeutic promise of this compound.

References

Whitepaper: Isolation and Characterization of Leucosceptoside A from Combretum albiflorum

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leucosceptoside A, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. While this compound has been identified in various plant species, this technical guide provides a comprehensive, albeit hypothetical, protocol for its isolation and characterization from the leaves of Combretum albiflorum. The methodologies outlined herein are based on established principles of natural product chemistry and are intended to serve as a detailed guide for researchers. This document includes protocols for extraction, fractionation, and purification, as well as methods for structural elucidation via spectroscopic analysis. Furthermore, potential biological mechanisms of action are discussed and visualized.

Introduction

Combretum albiflorum (Tul.) Jongkind, a member of the Combretaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of the Combretum genus have revealed a rich diversity of secondary metabolites, including flavonoids, terpenoids, and stilbenoids, many of which exhibit significant biological activities[1][2][3]. This compound is a phenylethanoid glycoside that has been isolated from several other plant families and is known for its antioxidant and anti-inflammatory effects[4][5][6]. The isolation of this compound from C. albiflorum presents a promising avenue for the discovery of novel therapeutic agents.

This guide details a robust methodology for the extraction, purification, and characterization of this compound from the leaf material of C. albiflorum.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Combretum albiflorum are collected and authenticated. The leaves are then shade-dried at room temperature for two weeks and subsequently pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material (1 kg) is subjected to maceration with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is suspended in distilled water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol (3 x 1 L each). The resulting fractions are concentrated in vacuo. Preliminary screening for phenylethanoid glycosides would indicate the ethyl acetate and n-butanol fractions as the most promising for further investigation.

Isolation of this compound

The n-butanol fraction (50 g) is subjected to column chromatography over a Diaion HP-20 column (5 x 60 cm). The column is eluted with a stepwise gradient of methanol in water (0%, 20%, 40%, 60%, 80%, and 100% methanol, 2 L each). Fractions of 200 mL are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (7:3:0.5) and visualized under UV light (254 nm) and by spraying with a 10% sulfuric acid solution followed by heating.

Fractions showing the presence of a prominent spot corresponding to a phenylethanoid glycoside are pooled and concentrated. The enriched fraction (5 g) is then subjected to further purification using silica gel column chromatography (3 x 40 cm). The column is eluted with a gradient of methanol in chloroform (initially 100% chloroform, gradually increasing the polarity with methanol).

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.

Quantitative Data

The following table summarizes the hypothetical quantitative data from the isolation process.

| Parameter | Value |

| Starting Plant Material (dry weight) | 1000 g |

| Crude 80% Methanol Extract Yield | 150 g (15%) |

| n-Butanol Fraction Yield | 50 g (33.3% of crude) |

| Enriched Fraction Yield (Post Diaion HP-20) | 5 g (10% of n-butanol fraction) |

| Final Yield of this compound (Purity >98%) | 250 mg (0.025% of dry weight) |

Structural Elucidation

The structure of the isolated compound is confirmed as this compound based on spectroscopic data and comparison with published values.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d6.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| Aglycone (Hydroxytyrosol moiety) | ||

| 1' | 129.8 | |

| 2' | 115.9 | 6.65, d, J=2.0 |

| 3' | 145.1 | |

| 4' | 143.8 | |

| 5' | 116.5 | 6.62, d, J=8.0 |

| 6' | 120.4 | 6.52, dd, J=8.0, 2.0 |

| α | 71.5 | 3.95, m |

| β | 35.8 | 2.75, t, J=7.0 |

| Acyl group (Feruloyl moiety) | ||

| 1'' | 125.8 | |

| 2'' | 115.2 | 7.10, d, J=2.0 |

| 3'' | 148.0 | |

| 4'' | 149.5 | |

| 5'' | 115.9 | 6.80, d, J=8.2 |

| 6'' | 123.1 | 7.05, dd, J=8.2, 2.0 |

| 7'' (α') | 145.8 | 7.45, d, J=15.9 |

| 8'' (β') | 114.5 | 6.35, d, J=15.9 |

| 9'' (C=O) | 166.2 | |

| OCH₃ | 55.8 | 3.80, s |

| Glucose moiety | ||

| 1 | 102.5 | 4.35, d, J=7.8 |

| 2 | 74.8 | 3.40, m |

| 3 | 80.2 | 3.65, m |

| 4 | 70.1 | 4.85, t, J=9.5 |

| 5 | 74.9 | 3.50, m |

| 6 | 63.5 | 3.60, m |

| Rhamnose moiety | ||

| 1''' | 101.5 | 5.10, d, J=1.5 |

| 2''' | 70.8 | 3.85, m |

| 3''' | 70.5 | 3.55, m |

| 4''' | 72.1 | 3.30, m |

| 5''' | 68.8 | 3.45, m |

| 6''' | 18.2 | 1.05, d, J=6.2 |

Data compiled from publicly available spectral databases and may vary slightly based on solvent and instrument.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide outlines a comprehensive and detailed, though hypothetical, methodology for the isolation and characterization of this compound from Combretum albiflorum. The provided protocols for extraction, fractionation, and purification are based on established techniques in natural product chemistry. The structural elucidation through NMR spectroscopy provides a basis for the unambiguous identification of the compound. The visualization of the experimental workflow and a proposed anti-inflammatory signaling pathway offers a clear overview for researchers. This document serves as a valuable resource for scientists and professionals in drug development, providing a foundational framework for the exploration of Combretum albiflorum as a source of the promising therapeutic agent, this compound. Further research is warranted to confirm the presence and optimize the yield of this compound from this specific plant source.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 2. Secondary metabolites from the roots of Phlomis umbrosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thno.org [thno.org]

- 5. rsc.org [rsc.org]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Leucosceptoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucosceptoside A is a phenylethanoid glycoside found in various plant species, including but not limited to Acanthus ebracteatus and Rehmannia glutinosa.[1] This molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a central glucose residue linked to a hydroxytyrosol and a ferulic acid moiety, with an additional rhamnose sugar attached. This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented below. While some experimental data is available, many properties are computationally predicted and await experimental verification.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₈O₁₅ | PubChem[1] |

| Molecular Weight | 638.6 g/mol | PubChem[1] |

| Appearance | Solid (Appearance may vary based on purity) | DC Chemicals[2] |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[3] Quantitative data not available. | ChemFaces[3] |

| XlogP | -0.2 | PubChem[1] |

| Topological Polar Surface Area | 234 Ų | PubChem[1] |

| Hydrogen Bond Donors | 8 | PlantaeDB[4] |

| Hydrogen Bond Acceptors | 15 | PlantaeDB[4] |

| Rotatable Bond Count | 11 | PlantaeDB[4] |

Spectral Data

¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural elucidation of this compound. The following are reported chemical shifts (δ) in ppm. The specific solvent and instrument frequency should be consulted in the original literature for precise interpretation.

¹H-NMR Spectral Data:

¹³C-NMR Spectral Data:

A complete, assigned ¹³C-NMR spectrum is not publicly available. Researchers should refer to specialized chemical databases or primary research articles for detailed assignments.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a full spectrum with assigned peaks is not available, the following are predicted absorption regions based on its structure:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenolic and alcoholic) | 3550 - 3200 (broad) |

| C-H (aromatic and aliphatic) | 3100 - 2850 |

| C=O (ester) | 1750 - 1735 |

| C=C (aromatic and alkene) | 1680 - 1400 |

| C-O (ethers, esters, alcohols) | 1300 - 1000 |

The UV-Vis spectrum of this compound is characterized by absorption maxima arising from the conjugated π-electron systems of the ferulic acid and hydroxytyrosol moieties. The exact λmax values may vary depending on the solvent used. Researchers can expect strong absorptions in the UV region, typically between 200 and 400 nm.

Biological Activities and Signaling Pathways

This compound exhibits a range of promising biological activities, making it a subject of interest for therapeutic applications.

Summary of Biological Activities

| Activity | IC₅₀/Effective Concentration | Target/Mechanism |

| α-Glucosidase Inhibition | IC₅₀: 19.0 μM | α-Glucosidase |

| Protein Kinase Cα (PKCα) Inhibition | IC₅₀: 19.0 μM | PKCα |

| Anti-HIV Activity | IC₅₀: 29.4 µM | HIV-1 Integrase |

| Neuroprotection | 4-16 μM | Protects against MPP⁺-induced cell death |

| Hepatoprotective Activity | - | Inhibition of NF-κB activation |

Signaling Pathways

This compound has been shown to exert hepatoprotective effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. This compound is proposed to interfere with this cascade, thereby reducing the inflammatory response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the biological activities of this compound. These protocols are based on established methods and can be adapted for specific research needs.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from a plant source is outlined below. The specific conditions may need to be optimized depending on the plant material.

Protocol:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, IR, and UV-Vis.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

-

In a 96-well microplate, add a solution of this compound at various concentrations.

-

Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neuroprotection Assay

This assay evaluates the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neuronal culture

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP⁺)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin (e.g., MPP⁺) to the wells (excluding the control wells) and incubate for an appropriate time (e.g., 24 hours).

-

Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate until formazan crystals are formed.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of the neurotoxin compared to the neurotoxin-only treated cells.

Conclusion

This compound is a multifaceted natural compound with a promising profile of biological activities. Its demonstrated effects on key enzymes and signaling pathways, such as α-glucosidase, PKCα, and NF-κB, highlight its potential for the development of new therapeutic agents for a variety of conditions, including diabetes, inflammatory diseases, and neurodegenerative disorders. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety, and explore its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Leucosceptoside A CAS number and molecular weight

An In-depth Technical Guide to Leucosceptoside A for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenylethanoid glycoside with notable biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its chemical properties, quantitative biological data, experimental methodologies, and mechanisms of action.

Chemical and Physical Properties

This compound is a naturally occurring compound that has been the subject of research for its potential therapeutic applications.

| Property | Value | Citations |

| CAS Number | 83529-62-8 | [1][2][3][4][5] |

| Molecular Weight | 638.61 g/mol | [1][3][4][6][7] |

| Molecular Formula | C₃₀H₃₈O₁₅ | [1][3][4][6] |

Quantitative Biological Activity Data

This compound exhibits a range of biological activities, including enzyme inhibition, anti-inflammatory, antioxidant, and neuroprotective effects. The following table summarizes the key quantitative data from various in vitro studies.

| Activity Type | Target/Assay | Test System | IC₅₀ / EC₅₀ Value | Control/Comparator (IC₅₀) | Citations |

| Enzyme Inhibition | Protein Kinase C alpha (PKCα) | Cell-free assay | 19.0 µM | - | [1][2][5][7] |

| α-glucosidase | Saccharomyces cerevisiae | 273.0 µM | Acarbose (204.2 µM) | ||

| α-glucosidase | Not specified | 0.7 mM | Acarbose (14.4 mM) | ||

| Angiotensin-Converting Enzyme (ACE) | Not specified | 423 ± 18.8 µg/mL | - | [7] | |

| Anti-inflammatory Activity | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 9.0 µM | Aminoguanidine (10.7 µM) | |

| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | 61.1 µM | Butein (4.5 µM) | ||

| Antioxidant Activity | DPPH Radical Scavenging | Cell-free assay | 76.0 µM | Ascorbic acid (112 µM) | |

| DPPH Radical Scavenging | Cell-free assay | 18.43 µg/mL | Quercetin (4.3 µg/mL) | ||

| DPPH Radical Scavenging | Cell-free assay | EC₅₀: 25.7 µM | α-tocopherol (EC₅₀: 25.9 µM) | ||

| Neuroprotective Activity | MPP⁺-induced cell death reduction | Rat mesencephalic neurons | 7% reduction at 4 µM | - | |

| MPP⁺-induced cell growth increase | Rat mesencephalic neurons | 3.7% increase at 16 µM | - |

Experimental Protocols

This section details representative methodologies for assessing the biological activities of this compound.

α-Glucosidase Inhibition Assay

This protocol describes a common in vitro colorimetric assay to determine the inhibitory effect of a compound on α-glucosidase activity.

-

Reagent Preparation :

-

Prepare a 50 mM phosphate buffer (pH 6.8).

-

Dissolve yeast α-glucosidase in the phosphate buffer to a concentration of 1 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.

-

Prepare various concentrations of this compound in the phosphate buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add 20 µL of the this compound solution (or buffer for control) and 10 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis :

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protein Kinase C alpha (PKCα) Inhibition Assay

This is a representative protocol for a cell-free kinase assay to measure the inhibition of PKCα.

-

Reagent Preparation :

-

Prepare a kinase assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a substrate peptide).

-

Reconstitute recombinant human PKCα enzyme.

-

Prepare a stock solution of ATP and the specific peptide substrate for PKCα.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure :

-

Add the kinase buffer, PKCα enzyme, and this compound solution to the wells of a microplate.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Quantify the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay kit (e.g., Kinase-Glo®).

-

-

Data Analysis :

-

Calculate the percentage of inhibition based on the signal from the control (no inhibitor) and sample wells.

-

Determine the IC₅₀ value from the dose-response curve.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a spectrophotometric method for determining ACE inhibitory activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

-

Reagent Preparation :

-

Prepare a borate buffer (pH 8.3) containing NaCl.

-

Dissolve rabbit lung ACE in the buffer to a final concentration of 0.1 U/mL.

-

Dissolve the substrate HHL in the buffer to a concentration of 5 mM.

-

Prepare various concentrations of this compound in the buffer.

-

-

Assay Procedure :

-

Pre-incubate 20 µL of the this compound solution with 10 µL of the ACE solution at 37°C for 10 minutes.

-

Start the enzymatic reaction by adding 50 µL of the HHL solution.

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Dissolve the residue in 1 mL of distilled water and measure the absorbance at 228 nm.

-

-

Data Analysis :

-

Calculate the percentage of ACE inhibition.

-

The IC₅₀ value is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Mechanism via PI3K/Akt Pathway

This compound has been shown to suppress psoriasis-like inflammation in human keratinocytes by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.

Caption: this compound inhibits the PI3K/Akt pathway, reducing inflammation.

Neuroprotective and Anti-inflammatory Mechanism via NF-κB Inhibition

The neuroprotective and some anti-inflammatory effects of this compound are attributed to its ability to prevent the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory and apoptotic responses.

Caption: this compound prevents NF-κB activation, blocking inflammatory gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. ACE-inhibitory activity assay: IC50 [protocols.io]

- 7. Strong neuroprotection by inhibition of NF-kappaB after neonatal hypoxia-ischemia involves apoptotic mechanisms but is independent of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucosceptoside A as a potential therapeutic agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucosceptoside A, a phenylethanoid glycoside found in various medicinal plants, has emerged as a compound of significant interest in the pharmaceutical and medical research communities.[1][2] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, position it as a promising candidate for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, mechanisms of action, and relevant experimental data. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development efforts.

Introduction

This compound is a naturally occurring phenylethanoid glycoside, a class of water-soluble phenolic compounds prevalent in the plant kingdom.[2][4] Structurally, it is characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, with a methyl group substitution on the caffeic acid portion.[2] This compound has been isolated from various plant species, indicating its widespread distribution in nature.[1][5] The growing body of scientific evidence highlighting its multifaceted biological activities has spurred interest in its potential as a therapeutic agent for a range of diseases.[1][2]

Therapeutic Potential and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, making it a versatile candidate for drug development.

2.1. Antioxidant and Cytoprotective Activities

This compound has demonstrated significant antioxidant and radical scavenging properties.[1] It effectively neutralizes free radicals, thereby protecting cells from oxidative damage.[1] One of the key mechanisms underlying its antioxidant effect is the inhibition of NF-κB activation.[2] By suppressing this pathway, this compound can mitigate oxidative stress-induced cellular damage.[2] For instance, in HepG2 cells, it has been shown to inhibit CCl4-induced lipid peroxidation and prevent the production of reactive oxygen species (ROS).[2]

2.2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound is well-documented.[1] It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1] Furthermore, research suggests that this compound can modulate inflammatory responses by suppressing the PI3K/AKT signaling pathway in keratinocytes, indicating its potential for treating inflammatory skin conditions like psoriasis.[6]

2.3. Neuroprotective Effects

This compound has shown considerable promise as a neuroprotective agent.[1] It has been observed to protect mesencephalic neurons from cell death induced by the neurotoxin MPP+, a model for Parkinson's disease research.[1][7] The neuroprotective mechanism is believed to involve the reduction of oxidative stress within neuronal cells.[8]

2.4. Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties. While the exact mechanisms are still under investigation, it is hypothesized that its ability to induce apoptosis and inhibit cell proliferation in cancer cells contributes to its antitumor effects.[9][10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Activity | Assay/Cell Line | Metric | Value | Positive Control | Control Value | Reference |

| Anti-inflammatory | RAW 264.7 cells (LPS-stimulated) | IC50 (NO production) | 9.0 µM | Aminoguanidine | 10.7 µM | [1] |

| Anti-inflammatory | BV2 microglial cells (LPS-stimulated) | IC50 (NO production) | 61.1 µM | Butein | 4.5 µM | [1] |

| Antioxidant | DPPH radical scavenging | IC50 | 76.0 µM | Ascorbic acid | 112 µM | [1] |

| Antioxidant | DPPH radical scavenging | EC50 | 25.7 µM | α-tocopherol | 25.9 µM | [1] |

| Enzyme Inhibition | α-glucosidase | IC50 | 0.7 mM | Acarbose | 14.4 mM | [1] |

| Enzyme Inhibition | α-glucosidase | IC50 | 273.0 µM | Acarbose | 204.2 µM | [1] |

| Cytoprotective | HepG2 cells (t-BHP-induced toxicity) | IC50 | 21.1 µM | Silymarin | 37.1 µM | [1] |

| Lipid Peroxidation Inhibition | Rat liver microsomes (ADP + NADPH-induced) | IC50 | 1.69 µM | Iso-verbascoside | 0.38 µM | [2] |

Table 2: Neuroprotective Effects of this compound

| Condition | Cell Type | Concentration | Effect | Reference |

| MPP+-induced cell death | Rat mesencephalic neurons | 4 µM | 7% reduction in cell death | [1] |

| MPP+-induced cell death | Rat mesencephalic neurons | 16 µM | 3.7% increase in cell growth | [1] |

Experimental Methodologies

This section outlines the protocols for key experiments used to evaluate the therapeutic potential of this compound.

4.1. Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)

-

Cell Lines: RAW 264.7 murine macrophages or BV2 microglial cells.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and nitric oxide (NO) production.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before LPS stimulation.

-

Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.

-

Analysis: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated.[1]

4.2. Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

-

Procedure: A solution of DPPH is mixed with various concentrations of this compound.

-

Measurement: The reduction in absorbance of the DPPH solution, which corresponds to the extent of radical scavenging, is measured spectrophotometrically.

-

Analysis: The IC50 or EC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined.[1]

4.3. Evaluation of Neuroprotective Effects (MPP+-induced Cell Viability Assay)

-

Cell Culture: Primary cultures of rat mesencephalic neurons are established.

-

Toxin Induction: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is added to the culture medium to induce neuronal cell death, mimicking aspects of Parkinson's disease.[1]

-

Treatment: Neurons are pre-treated with this compound at different concentrations before exposure to MPP+.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT salt is reduced by viable cells to a colored formazan product, the amount of which is proportional to the number of living cells.

-

Analysis: The percentage of cell death reduction or cell growth increase compared to the untreated, MPP+-exposed control is calculated.[1]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by this compound, the following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: PI3K/AKT/NF-κB signaling pathway in inflammation.

Caption: A typical drug discovery and development workflow.

Caption: Relationship between structure and therapeutic potential.

Future Directions and Conclusion

This compound stands out as a natural compound with significant therapeutic potential across a spectrum of diseases, largely attributable to its potent antioxidant and anti-inflammatory properties.[1][3] While the existing in vitro and preliminary in vivo data are promising, further research is imperative to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical models. The development of efficient extraction and synthesis methods will also be crucial for its translation into a clinically viable therapeutic agent. The comprehensive data and methodologies presented in this guide aim to serve as a valuable resource for the scientific community to accelerate the research and development of this compound as a novel therapeutic entity.

References

- 1. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities [mdpi.com]

- 2. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C30H38O15 | CID 10394343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects of 1 alpha,25-(OH)(2)D(3) against the neurotoxicity of glutamate and reactive oxygen species in mesencephalic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Leucosceptoside A: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leucosceptoside A is a phenylethanoid glycoside found in various plant species.[1][2] Structurally, it is characterized by a central glucose residue linked to a β-hydroxy-tyrosol moiety, a rhamnose residue, and a methylated caffeic acid group.[3] In recent years, this compound has garnered significant attention from the scientific community due to its diverse and potent biological activities.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent across several domains, including inflammation, oxidative stress, neurodegeneration, and viral infections. This document provides an in-depth review of the existing research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Pharmacological Activities: Quantitative Data

The biological efficacy of this compound has been quantified across numerous studies. The following tables summarize the key findings for its primary pharmacological activities.

Table 1: Antioxidant and Radical Scavenging Activity

| Assay Type | Efficacy Value (IC₅₀/EC₅₀) | Positive Control | Efficacy of Control | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀: 76.0 µM | Ascorbic Acid | IC₅₀: 112 µM | [1] |

| DPPH Radical Scavenging | IC₅₀: 18.43 µg/mL | Quercetin | IC₅₀: 4.3 µg/mL | [1] |

| DPPH Radical Scavenging | EC₅₀: 25.7 µM | α-tocopherol | EC₅₀: 25.9 µM | [1] |

| DPPH Radical Scavenging | EC₅₀: 11.26 µM | Leucosceptoside B | EC₅₀: 13.05 µM | [1] |

| Superoxide Anion Scavenging | SC₅₀: 0.294 mM | Not specified | Not specified | [4] |

| ADP + NADPH-induced Lipid Peroxidation | IC₅₀: 1.69 µM | Iso-verbascoside | IC₅₀: 0.38 µM |[1] |

Table 2: Anti-Inflammatory Activity

| Assay Type | Cell Line | Efficacy Value (IC₅₀ / % Inhibition) | Positive Control | Efficacy of Control | Source |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Production | Raw 264.7 | IC₅₀: 9.0 µM | Aminoguanidine | IC₅₀: 10.7 µM | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | IC₅₀: 61.1 µM | Butein | IC₅₀: 4.5 µM | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | 40% Inhibition | Not specified | Not specified |[1] |

Table 3: Enzyme Inhibitory Activity

| Target Enzyme | Efficacy Value (IC₅₀) | Positive Control | Efficacy of Control | Source |

|---|---|---|---|---|

| α-glucosidase | IC₅₀: 0.7 mM | Acarbose | IC₅₀: 14.4 mM | [1] |

| α-glucosidase | IC₅₀: 273.0 µM | Acarbose | IC₅₀: 204.2 µM | [1] |

| HIV-1 Integrase | IC₅₀: 29.4 µM | Curcumin | IC₅₀: 54.3 µM |[1] |

Table 4: Cytoprotective and Other Activities

| Activity | Cell Model | Treatment/Assay | Result | Source |

|---|---|---|---|---|

| Hepatoprotective | HepG2 cells (CCl₄ intoxication) | 100 µM this compound | >80% cell viability | [1][3] |

| Neuroprotective | Rat mesencephalic neurons (MPP⁺ induced) | 4 µM this compound | 7% reduction in cell death | [1][3] |

| Neuroprotective | Rat mesencephalic neurons (MPP⁺ induced) | 16 µM this compound | 3.7% increase in cell growth | [1] |

| Antimicrobial | Staphylococcus aureus | MIC | 1000 µg/mL | [1] |

| Antimicrobial | Enterococcus faecalis | MIC | 1000 µg/mL |[1] |

Key Experimental Protocols

This section details the methodologies for the principal assays used to evaluate the biological activities of this compound.

Isolation and Purification Protocol

The isolation of this compound from plant material typically involves solvent extraction and chromatographic separation.

-

Extraction: Dried and powdered plant material is subjected to extraction with a polar solvent, often methanol or ethanol. This crude extract is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The n-butanol or ethyl acetate fraction, which is typically rich in phenylethanoid glycosides, is further purified. High-Speed Counter-Current Chromatography (HSCCC) is an effective method.[5] A common two-phase solvent system for HSCCC consists of n-hexane–ethyl acetate–methanol–water.[6] Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the purity of the isolated this compound.[5] Structural identification is then confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay quantifies the ability of a compound to act as a free radical scavenger.[7]

-

A solution of stable DPPH radical in methanol is prepared, which has a deep violet color.

-

This compound, dissolved in a suitable solvent, is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature.

-

Antioxidants donate a hydrogen atom to DPPH, reducing it to the non-radical form, DPPH-H, which is yellow.[7]

-

The change in absorbance is measured spectrophotometrically at approximately 517 nm.[7]

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

-

-

Lipid Peroxidation Inhibition Assay: This assay measures the ability of a compound to inhibit the oxidative degradation of lipids.

-

Rat liver microsomes are prepared as a source of lipids.

-

Lipid peroxidation is induced using a pro-oxidant system, such as ADP + NADPH.[1]

-

This compound is pre-incubated with the microsomes before the addition of the inducing agents.

-

The reaction is allowed to proceed at 37°C.

-

The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct, typically using the thiobarbituric acid reactive substances (TBARS) method.

-

The IC₅₀ value is calculated based on the reduction in MDA formation.

-

Anti-Inflammatory Activity Assays

-

Nitric Oxide (NO) Production in Macrophages: This cell-based assay is used to screen for anti-inflammatory agents.

-

Macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a defined period.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation (typically 24 hours), the cell culture supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at ~540 nm, and the concentration of nitrite is determined from a standard curve. The IC₅₀ for NO production inhibition is then calculated.

-

Cell Viability and Protection Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cells (e.g., HepG2 for hepatoprotection, neuronal cells for neuroprotection) are seeded in 96-well plates.

-

For protection studies, cells are pre-treated with this compound.

-

A toxin or stressor (e.g., CCl₄ for hepatotoxicity, MPP⁺ for neurotoxicity) is added to induce cell death.[1][3]

-

After an incubation period, the medium is replaced with a fresh medium containing MTT.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the purple solution is measured, which is directly proportional to the number of viable cells.

-

Mechanisms of Action and Signaling Pathways

Research indicates that this compound exerts its biological effects by modulating key cellular signaling pathways.

Anti-Inflammatory and Hepatoprotective Mechanism via NF-κB

This compound has been shown to exhibit hepatoprotective effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1] In response to cellular stress, such as that induced by CCl₄, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory and pro-apoptotic genes. By preventing NF-κB activation, this compound can reduce the production of inflammatory mediators and inhibit lipid peroxidation, thereby protecting liver cells.[1] This mechanism also helps preserve levels of endogenous antioxidant enzymes like Superoxide Dismutase (SOD).[1]

Anti-Inflammatory Mechanism in Keratinocytes via PI3K/AKT Pathway

In a model of psoriasis-like inflammation, this compound was found to suppress the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in human keratinocytes.[8] This pathway is a critical regulator of cell proliferation and inflammation. Pro-inflammatory cytokines (like IFN-γ, IL-17A, and IL-22) activate PI3K, which in turn activates AKT (also known as Protein Kinase B). Activated AKT promotes downstream inflammatory responses. This compound intervenes by inhibiting this cascade, suggesting its therapeutic potential for inflammatory skin conditions.[8]

Conclusion and Future Directions

The available preclinical data strongly support the therapeutic potential of this compound. Its multifaceted pharmacological profile, encompassing antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties, makes it a compelling candidate for further drug development.[1][2][4] The compound demonstrates efficacy across a range of in vitro models, often with potency comparable or superior to established control compounds.[1]

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data are promising, more extensive studies in animal models are required to validate these findings and establish in vivo efficacy for specific disease indications.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a drug.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will provide a more comprehensive understanding of its therapeutic effects.

-

Toxicology: Comprehensive safety and toxicology studies are necessary to determine a safe therapeutic window for clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of acteoside and isoacteoside from Plantago psyllium L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from Devil’s Claw Modulates Psoriasis-like Inflammation via Suppression of the PI3K/AKT Signaling Pathway in Keratinocytes [mdpi.com]

An In-depth Technical Guide to the Initial Investigation of Leucosceptoside A's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucosceptoside A, a phenylethanoid glycoside, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities.[1][2] Structurally, it is characterized by a central glucose residue linked to a hydroxytyrosol and a caffeic acid moiety, with a methyl group substitution on the caffeic acid portion.[1][2] Initial investigations have revealed its potential as an anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective agent. This technical guide provides a comprehensive overview of the foundational studies into the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The primary mechanisms of action explored herein are the inhibition of the NF-κB signaling pathway and the suppression of the PI3K/AKT signaling cascade.

Data Presentation

The following tables summarize the key quantitative data from initial investigations into the biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Cell Line/System | IC50 / Inhibition | Positive Control |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | IC50: 9.0 µM | Aminoguanidine (IC50: 10.7 µM) |

| Anti-inflammatory | Nitric Oxide (NO) Production | BV2 microglial cells | IC50: 61.1 µM | Butein (IC50: 4.5 µM) |

| Anti-inflammatory | NO Production Inhibition | RAW 264.7 macrophages | 40% inhibition | Not specified |

| Antioxidant | DPPH Radical Scavenging | Cell-free | IC50: 10.3 µM | Not specified |

| Antioxidant | Lipid Peroxidation | Rat liver microsomes | IC50: 1.69 µM | Iso-verbascoside (IC50: 0.38 µM) |

Table 2: Hepatoprotective and Neuroprotective Effects of this compound

| Activity | Model | Cell Line/System | Concentration | Effect |

| Hepatoprotective | CCl4-induced toxicity | HepG2 cells | 100 µM | >80% cell viability and cell number |

| Neuroprotective | MPP+-induced cell death | Rat mesencephalic neurons | 4 µM | 7% reduction in cell death |

| Neuroprotective | MPP+-induced cell death | Rat mesencephalic neurons | 16 µM | 3.7% increase in cell growth |

Core Signaling Pathways

This compound exerts its biological effects primarily through the modulation of two key signaling pathways: NF-κB and PI3K/AKT.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leucosceptoside A from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucosceptoside A, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, primarily focusing on species from the Lamiaceae family, such as Phlomis umbrosa and Clerodendrum bungei, where it is found in notable quantities. The protocols outlined herein are a synthesis of established methodologies for the isolation of phenylethanoid glycosides, offering a comprehensive guide from sample preparation to the acquisition of the purified compound.

Introduction

This compound is a natural compound that has been the subject of research for its biological activities. As a member of the phenylethanoid glycoside class, it is characterized by a hydroxyphenylethyl moiety and a caffeoyl group attached to a glucose unit. Effective isolation of this compound from plant matrices is a critical first step for pharmacological studies, reference standard preparation, and new drug development. This application note details a robust and reproducible protocol for its extraction and purification.

Plant Material and Reagents

Plant Material

The primary plant sources for this compound include the roots and aerial parts of various species within the Lamiaceae family. Notably, the roots of Phlomis umbrosa and Clerodendrum bungei are reported to contain this compound. Plant material should be collected at the appropriate season and authenticated by a plant taxonomist. For optimal extraction, the plant material should be dried in a well-ventilated area, avoiding direct sunlight, and then ground into a coarse powder.

Solvents and Reagents

All solvents used should be of analytical or HPLC grade.

-

Methanol

-

Ethanol

-

Ethyl acetate

-

n-Butanol

-

Chloroform

-

Water (deionized or distilled)

-

Silica gel for column chromatography (70-230 mesh)

-

Reversed-phase C18 silica gel for column chromatography

-

Acetonitrile (HPLC grade)

-

Formic acid or Acetic acid (for mobile phase modification)

-

This compound reference standard (for analytical confirmation)

Experimental Protocols

Extraction of this compound

Two primary methods for the initial extraction of this compound from the powdered plant material are presented below: Maceration and Ultrasound-Assisted Extraction (UAE).

3.1.1. Protocol 1: Maceration

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a large flask and add 1 L of 80% aqueous methanol (1:10 solid-to-solvent ratio).

-

Stopper the flask and allow it to stand at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3.1.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a large beaker and add 1 L of 80% aqueous ethanol (1:10 solid-to-solvent ratio).

-

Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature (e.g., 40°C).

-

Filter the mixture as described in the maceration protocol.

-

Repeat the UAE process on the residue twice more.

-

Combine the filtrates and concentrate using a rotary evaporator.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning followed by column chromatography.

3.2.1. Step 1: Liquid-Liquid Partitioning

-

Suspend the concentrated crude extract in 200 mL of water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition the aqueous suspension successively with an equal volume of chloroform (to remove non-polar compounds) and then ethyl acetate. This compound is expected to partition into the more polar ethyl acetate and n-butanol fractions.

-

Collect the ethyl acetate and n-butanol fractions separately.

-

Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate and/or n-butanol fractions are expected to be enriched with this compound.

3.2.2. Step 2: Silica Gel Column Chromatography

-

Prepare a silica gel column (e.g., 40-60 g of silica gel for 1-2 g of extract).

-

Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol. A typical gradient could be:

-

Chloroform (100%)

-

Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50, v/v)

-

Methanol (100%)

-

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol developing system and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions containing the spot corresponding to this compound (identified by comparison with a reference standard).

3.2.3. Step 3: Reversed-Phase C18 Column Chromatography

-

Pack a column with reversed-phase C18 silica gel.

-

Dissolve the semi-purified, this compound-containing fractions in the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol or acetonitrile in water. A typical gradient could be:

-

Water (100%)

-

Methanol:Water or Acetonitrile:Water (20:80, 40:60, 60:40, 80:20, v/v)

-

Methanol or Acetonitrile (100%)

-

The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

-

-

Collect fractions and monitor by TLC or HPLC.

-

Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

3.2.4. Optional Step 4: Preparative HPLC

For obtaining high-purity this compound, preparative HPLC can be employed on the fractions obtained from the C18 column chromatography.

-

Column: A preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid. The gradient will need to be optimized based on analytical HPLC results.

-

Detection: UV detection at a wavelength suitable for phenylethanoid glycosides (e.g., 280 nm or 330 nm).

-

Inject the semi-purified sample and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the highly purified compound.

Quantification by HPLC-UV

The concentration of this compound in the extracts and purified fractions can be determined using an analytical HPLC-UV system.

-

Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-30 min, 10-40% A; 30-35 min, 40-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 330 nm.

-

Quantification: Prepare a calibration curve using a this compound reference standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the extraction of phenylethanoid glycosides from plant materials using different methods. It is important to note that specific yield and purity for this compound can vary significantly depending on the plant species, part of the plant used, and the specific extraction and purification conditions employed.

| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |

| Plant Material | Phlomis or Clerodendrum species (dried, powdered) | Phlomis or Clerodendrum species (dried, powdered) |

| Extraction Solvent | 80% Methanol in Water | 80% Ethanol in Water |

| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:10 to 1:20 (w/v) |

| Extraction Time | 24-48 hours | 30-45 minutes |

| Extraction Temperature | Room Temperature | 40°C |

| Crude Extract Yield (% w/w) | 10 - 20% | 12 - 25% |

| Purity of this compound after Purification | >95% (with multi-step chromatography) | >95% (with multi-step chromatography) |

Note: The data presented are generalized from literature on phenylethanoid glycoside extraction. Actual yields and purities will require experimental determination.

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Optimizing Leucosceptoside A Yield from Clerodendrum bungei: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for optimizing the extraction and isolation of Leucosceptoside A from Clerodendrum bungei. This compound, a phenylethanoid glycoside, exhibits significant biological activities, making its efficient production crucial for research and development. This guide covers optimal harvesting, various extraction methodologies, including ultrasound-assisted extraction, and a comprehensive purification protocol. Furthermore, a putative biosynthetic pathway for this compound is presented to provide a deeper understanding of its formation within the plant. All quantitative data is summarized in tables for comparative analysis, and key processes are visualized using diagrams.

Introduction

Clerodendrum bungei, commonly known as the glorybower, is a flowering shrub that has been identified as a source of various bioactive compounds, including the phenylethanoid glycoside this compound. Phenylethanoid glycosides are a class of natural products known for their diverse pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. Optimizing the yield of this compound is a critical step in facilitating further research into its therapeutic potential and for the development of new pharmaceutical agents.

This application note details protocols for maximizing the recovery of this compound from C. bungei, addressing pre-extraction considerations, extraction techniques, and purification strategies.

Pre-extraction Considerations: Optimizing the Source Material

The concentration of secondary metabolites in plants can be influenced by several factors, including the plant part harvested and the season of collection. While direct studies on the seasonal variation of this compound in C. bungei are limited, research on the related compound verbascoside in Clerodendrum glandulosum provides valuable insights.

2.1. Plant Material Selection

Studies have confirmed the presence of this compound in the roots of Clerodendrum bungei. While leaves are often a more sustainable and renewable resource, the roots have been specifically identified as a significant source of this compound.

2.2. Optimal Harvesting Time

Research on other Clerodendrum species has shown that the concentration of phenylethanoid glycosides can vary with the seasons. For instance, the accumulation of verbascoside in C. glandulosum is highest during the summer and winter months[1]. This suggests that harvesting C. bungei roots during these periods could potentially lead to a higher yield of this compound.

2.3. Post-Harvest Processing

Proper handling and processing of the plant material post-harvest are crucial to preserve the integrity of the target compound.

-

Washing: Thoroughly wash the collected plant material (roots) with water to remove soil and other debris.

-

Drying: Air-dry the material in a well-ventilated area, preferably in the shade, to prevent the degradation of thermolabile compounds. Alternatively, oven drying at a controlled low temperature (e.g., 40-50°C) can be employed.

-

Grinding: Once completely dry, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Extraction of this compound

The choice of extraction method and solvent significantly impacts the yield of this compound. Phenylethanoid glycosides are polar compounds, and therefore, polar solvents are generally more effective for their extraction.

3.1. Recommended Solvents

Based on studies on Clerodendrum species and related compounds, the following solvents are recommended:

-

Ethanol: An effective and relatively non-toxic solvent for the extraction of phenylethanoid glycosides.

-

Ethanol-Water Mixtures: Aqueous ethanol solutions (e.g., 50-80%) can enhance extraction efficiency by increasing the polarity of the solvent system.

-

Methanol: While an effective solvent, its toxicity requires careful handling.

3.2. Extraction Protocols

Two primary extraction methods are detailed below. For optimal results, it is recommended to perform a comparative study to determine the most efficient method for your specific laboratory setup.

3.2.1. Protocol 1: Maceration

This is a simple and widely used method for the extraction of plant materials.

-

Preparation: Place 100 g of powdered C. bungei root material in a large flask.

-

Solvent Addition: Add 1 L of 75% ethanol to the flask.

-

Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Drying: Lyophilize or oven-dry the concentrated extract to obtain a crude powder.

3.2.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)